molecular formula C18H13ClFNO4 B2949199 Ethyl 3-(2-chloro-6-fluorobenzamido)benzofuran-2-carboxylate CAS No. 887888-33-7

Ethyl 3-(2-chloro-6-fluorobenzamido)benzofuran-2-carboxylate

Cat. No.: B2949199
CAS No.: 887888-33-7
M. Wt: 361.75
InChI Key: QISTZPVFAGLHOC-UHFFFAOYSA-N
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Description

Ethyl 3-(2-chloro-6-fluorobenzamido)benzofuran-2-carboxylate is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring system, which is fused with a benzamide moiety containing chloro and fluoro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-chloro-6-fluorobenzamido)benzofuran-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and ethyl bromoacetate, in the presence of a base like sodium carbonate.

    Introduction of Benzamide Moiety: The benzamide moiety can be introduced by reacting the benzofuran core with 2-chloro-6-fluorobenzoyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-chloro-6-fluorobenzamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzamide moiety can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzofuran ring and the ester group.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, can facilitate hydrolysis.

Major Products Formed

    Substitution: Products with different substituents replacing the chloro or fluoro groups.

    Oxidation: Oxidized derivatives of the benzofuran ring.

    Reduction: Reduced forms of the ester or amide groups.

    Hydrolysis: The corresponding carboxylic acid and ethanol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Comparison with Similar Compounds

Ethyl 3-(2-chloro-6-fluorobenzamido)benzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:

    Ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate: Similar in structure but with different substituents and biological activities.

    Ethyl 5-nitrobenzofuran-2-carboxylate: Contains a nitro group instead of chloro and fluoro substituents, leading to different chemical reactivity and applications.

    Benzofuran-based Antimicrobial Agents: Compounds with hydroxyl or other functional groups at different positions on the benzofuran ring, exhibiting distinct antimicrobial properties.

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 3-[(2-chloro-6-fluorobenzoyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFNO4/c1-2-24-18(23)16-15(10-6-3-4-9-13(10)25-16)21-17(22)14-11(19)7-5-8-12(14)20/h3-9H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISTZPVFAGLHOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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